

# In Vivo Dosing Guide for Reginolisib Hemifumarate in Murine Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Reginolisib hemifumarate*

Cat. No.: *B11927587*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Reginolisib (also known as IOA-244 and MSC2360844) is a potent and highly selective, orally bioavailable, non-ATP competitive inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ).<sup>[1][2]</sup> The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.<sup>[3]</sup> PI3K $\delta$  is preferentially expressed in hematopoietic cells and plays a crucial role in the function of immune cells, including regulatory T cells (Tregs).<sup>[1]</sup> By inhibiting PI3K $\delta$ , Reginolisib can modulate the tumor microenvironment, reducing the number of immunosuppressive Tregs and enhancing the anti-tumor immune response.<sup>[1][2]</sup> It has also been shown to have direct anti-tumor effects in cancer cells with high PI3K $\delta$  expression.<sup>[1]</sup>

These application notes provide a comprehensive guide for the in vivo administration of **Reginolisib hemifumarate** in mice, based on preclinical data from syngeneic tumor models and a model of systemic lupus erythematosus (SLE).

## Mechanism of Action: PI3K $\delta$ Signaling Pathway

Reginolisib selectively inhibits PI3K $\delta$ , a key enzyme in the PI3K/AKT/mTOR signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then

phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes cell growth, proliferation, and survival while inhibiting apoptosis. By blocking PI3K $\delta$ , Roginolisib disrupts this signaling cascade, leading to reduced cancer cell proliferation and survival, and modulation of the immune response.



[Click to download full resolution via product page](#)

Caption: PI3K $\delta$  signaling pathway and the inhibitory action of Roginolisib.

## Data Presentation

### Table 1: In Vivo Dosing of Roginolisib Hemifumarate in Syngeneic Mouse Cancer Models

| Mouse Model | Cancer Type                | Roginolisib Dose | Administration Route | Dosing Frequency | Vehicle            | Combination Therapy                       | Reference |
|-------------|----------------------------|------------------|----------------------|------------------|--------------------|-------------------------------------------|-----------|
| BALB/c      | CT26 Colorectal Carcinoma  | 30 mg/kg         | Oral Gavage          | Twice Daily      | 1% Methylcellulose | Anti-PD-L1 (10 mg/kg, twice weekly, i.p.) | [4]       |
| C57BL/6     | Lewis Lung Carcinoma (LLC) | Not Specified    | Not Specified        | Not Specified    | Not Specified      | Anti-PD-1                                 | [5][6]    |
| C57BL/6     | Pan-02 Pancreatic Cancer   | Not Specified    | Not Specified        | Not Specified    | Not Specified      | Anti-PD-1                                 | [5][6]    |
| BALB/c      | A20 Lymphoma               | Not Specified    | Not Specified        | Not Specified    | Not Specified      | Anti-PD-1                                 | [5][6]    |

### Table 2: In Vivo Dosing of Roginolisib Hemifumarate in a Murine Model of Systemic Lupus Erythematosus (SLE)

| Mouse Model     | Disease Model                    | Roginolisib Dose     | Administration Route | Dosing Frequency | Outcome                                                         | Reference           |
|-----------------|----------------------------------|----------------------|----------------------|------------------|-----------------------------------------------------------------|---------------------|
| NZB/W F1 female | Interferon-alpha accelerates SLE | 6.6, 22, or 66 mg/kg | Oral                 | Once Daily       | Dose-dependent reduction in proteinuria incidence and severity. | <a href="#">[6]</a> |

## Experimental Protocols

### Protocol 1: Administration of Roginolisib in a Syngeneic CT26 Colorectal Cancer Model

Objective: To evaluate the anti-tumor efficacy of Roginolisib as a monotherapy or in combination with an immune checkpoint inhibitor.

Materials:

- **Roginolisib hemifumarate**
- Vehicle: 1% Methylcellulose in sterile water
- CT26 tumor cells
- Female BALB/c mice
- Anti-PD-L1 antibody (e.g., clone 10F.9G2)
- Standard animal handling and oral gavage equipment
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation: Subcutaneously inject CT26 tumor cells into the flank of female BALB/c mice.
- Tumor Growth Monitoring: Allow tumors to grow to a mean size of 100-150 mm<sup>3</sup>.
- Randomization: Randomize mice into treatment groups based on tumor volume.
- Drug Preparation: Prepare a suspension of Roginolisib in 1% methylcellulose.
- Dosing:
  - Roginolisib Monotherapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice daily.
  - Combination Therapy Group: Administer 30 mg/kg of Roginolisib via oral gavage twice daily and 10 mg/kg of anti-PD-L1 antibody via intraperitoneal (i.p.) injection twice weekly.
  - Vehicle Control Group: Administer an equivalent volume of 1% methylcellulose via oral gavage twice daily.
  - Isotype Control Group (for combination therapy): Administer an equivalent volume of 1% methylcellulose via oral gavage twice daily and an isotype control antibody via i.p. injection twice weekly.
- Tumor Measurement: Measure tumor dimensions with calipers three times a week and calculate tumor volume.
- Endpoint: Continue treatment and monitoring until tumors reach a predetermined endpoint or for a specified duration. At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Roginolisib in a CT26 syngeneic model.

## Protocol 2: Formulation of Roginolisib for Oral Administration

Objective: To prepare a stable and consistent formulation of Roginolisib for oral gavage in mice.

Materials:

- **Roginolisib hemifumarate** powder
- Vehicle: 1% (w/v) Methylcellulose in sterile, purified water
- Mortar and pestle or homogenizer
- Stir plate and stir bar
- Appropriate weighing and volumetric equipment

Procedure:

- Vehicle Preparation: Prepare the 1% methylcellulose solution by slowly adding the methylcellulose powder to stirring water. It may be necessary to heat the water initially to aid in dissolution, followed by cooling to allow for complete hydration and thickening.
- Weighing: Accurately weigh the required amount of **Roginolisib hemifumarate** powder based on the desired final concentration and the total volume to be prepared.
- Suspension Preparation:
  - Method A (Mortar and Pestle): Add a small amount of the vehicle to the Roginolisib powder in a mortar to create a paste. Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
  - Method B (Homogenizer): Place the weighed Roginolisib powder in a suitable container with the full volume of the vehicle. Use a homogenizer to create a fine and uniform suspension.
- Storage: Store the prepared suspension at 2-8°C and protected from light. Ensure the suspension is well-mixed (e.g., by vortexing or stirring) before each administration to ensure dose uniformity. It is recommended to prepare the formulation fresh, though stability should be determined for longer-term studies.

Note on Alternative Vehicles: For toxicology studies in rats, a vehicle of 0.25% aqueous hydroxypropyl methylcellulose has been used.<sup>[5]</sup> For SLE models, formulations in 20% SBE- $\beta$ -

CD in saline or corn oil have been described.[6] The choice of vehicle may depend on the specific experimental requirements and the solubility and stability of the compound.

## Concluding Remarks

**Roginolisib hemifumarate** has demonstrated promising anti-tumor activity in preclinical mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors. The provided dosing and protocol information serves as a valuable resource for researchers designing *in vivo* studies to further investigate the therapeutic potential of this novel PI3K $\delta$  inhibitor. It is crucial to carefully consider the specific mouse strain, tumor model, and experimental endpoints when adapting these protocols for individual research needs. Further dose-finding and pharmacokinetic/pharmacodynamic studies may be necessary to optimize the dosing regimen for different cancer types and therapeutic combinations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The highly selective and oral phosphoinositide 3-kinase delta (PI3K- $\delta$ ) inhibitor roginolisib induces apoptosis in mesothelioma cells and increases immune effector cell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IOA-244 is a Non-ATP-competitive, Highly Selective, Tolerable PI3K Delta Inhibitor That Targets Solid Tumors and Breaks Immune Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Dosing Guide for Roginolisib Hemifumarate in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11927587#in-vivo-dosing-guide-for-roginolisib-hemifumarate-in-mice>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)